molecular formula C11H19NO4 B2371943 (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid CAS No. 1932787-71-7

(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

Cat. No. B2371943
CAS RN: 1932787-71-7
M. Wt: 229.276
InChI Key: WZZGWPOKJCVJGU-SFYZADRCSA-N
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Description

“(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is used in the biotechnological production of (3R,5S)-CDHH, a process that is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .


Synthesis Analysis

The synthesis of this compound involves the use of a recombinant carbonyl reductase . The scale-up synthesis of (3R,5S)-CDHH, which uses this compound, was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in the production of (3R,5S)-CDHH .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 g/mol . Its exact mass and monoisotopic mass are 229.13140809 g/mol . It has a topological polar surface area of 66.8 Ų .

Scientific Research Applications

Tertiary Butyl Ester Synthesis

Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems . This approach offers several advantages:

Stimuli-Responsive Gelation

Tert-butylacetic acid-based amides, containing a structural backbone, a hydrogen bonding linker, and a bulky end group, have been synthesized (TBA1–TBA6). These compounds exhibit gelation properties for fuel oils and organic solvents . Key points:

Mechanism of Action

The mechanism of action of this compound is related to its role as a substrate in the biotechnological production of (3R,5S)-CDHH. It is catalyzed by a recombinant carbonyl reductase .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved sources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

The future directions for this compound are likely to involve further optimization of the biotechnological production process of (3R,5S)-CDHH, given its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .

properties

IUPAC Name

(3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZGWPOKJCVJGU-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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